(6R)-2,6-anhydro-1-deoxy-5-O-(6-deoxy-alpha-D-mannopyranosyl)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-6-yl]-D-xylo-hex-3-ulose is a natural product found in Zea mays and Petrorhagia dubia with data available.
See also: Corn silk (part of).
Maysin
CAS No.: 70255-49-1
Cat. No.: VC0534580
Molecular Formula: C27H28O14
Molecular Weight: 576.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70255-49-1 |
|---|---|
| Molecular Formula | C27H28O14 |
| Molecular Weight | 576.5 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-methyl-5-oxo-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one |
| Standard InChI | InChI=1S/C27H28O14/c1-8-20(33)23(36)26(41-27-24(37)22(35)19(32)9(2)39-27)25(38-8)18-14(31)7-16-17(21(18)34)13(30)6-15(40-16)10-3-4-11(28)12(29)5-10/h3-9,19,22-29,31-32,34-37H,1-2H3/t8-,9+,19+,22-,23+,24-,25+,26-,27+/m0/s1 |
| Standard InChI Key | GKLSYIMLZDYQBJ-CGOKOBCESA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H](C(=O)[C@@H](O[C@@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |
| SMILES | CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |
| Appearance | Solid powder |
| Melting Point | 225°C |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 576.503 g/mol |
| Density | 1.74 g/cm³ |
| Boiling Point | 938.8°C at 760 mmHg |
| Flash Point | 313.7°C |
| CAS Number | 70255-49-1 |
Pharmacological Activities of Maysin
Antidiabetic Effects via Sucrase-Isomaltase Inhibition
Maysin exhibits potent inhibitory activity against the N-terminal sucrase-isomaltase (NtSI) domain, a key enzyme in carbohydrate digestion linked to postprandial hyperglycemia. Molecular docking simulations revealed a binding free energy of −14.09 kcal/mol for maysin, comparable to the pharmaceutical agent acarbose (−15.52 kcal/mol) . This interaction stabilizes the enzyme’s active site, particularly through hydrogen bonding with residues Asp203, Glu576, and His634 . Molecular dynamics (MD) trajectories further confirmed the stability of maysin’s polyphenolic core within NtSI, while its rhamnosyl-6-C-(4-ketofucosyl) moiety induced conformational flexibility—a feature absent in the structurally related flavonoid luteolin .
Anti-Obesity Mechanisms and Lipid Metabolism Modulation
In murine models of diet-induced obesity, oral administration of high-maysin corn silk extract (100 mg/kg body weight) significantly reduced epididymal fat pad weight by 27% and kidney fat mass by 19% compared to high-fat controls . Transcriptomic analyses identified downregulation of adipogenic regulators, including:
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PPAR-γ1/γ2: Reduced expression by 38–45% in adipose tissue
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SREBP-1c: Hepatic mRNA levels decreased by 32%
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CD36: Fatty acid transporter suppressed by 41% in adipocytes
Concurrently, maysin upregulated lipolytic mediators such as hormone-sensitive lipase (HSL; +29%) and carnitine palmitoyltransferase-1 (CPT-1; +34%), shifting metabolic flux toward β-oxidation .
Neuroprotective Actions Against Parkinson’s Disease Pathology
Maysin’s C-glycosyl structure enables traversal of the blood-brain barrier, where it mitigates α-synuclein (Syn) oligomer-induced neurotoxicity. In vitro models demonstrate its capacity to:
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Reduce reactive oxygen species (ROS) generation by 61%
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Restore intracellular calcium homeostasis ( influx reduced by 44%)
These effects correlate with attenuated dopaminergic neuron loss in preclinical Parkinson’s disease (PD) models .
Immunomodulatory Effects on Macrophage Activation
At concentrations ≤100 μg/mL, maysin enhances innate immunity by stimulating RAW 264.7 macrophages to secrete TNF-α (+220% vs. controls) and nitric oxide (NO; +180%) . Mechanistically, it phosphorylates ERK and JNK MAP kinases—key components of the NF-κB signaling cascade—thereby potentiating antimicrobial and antitumor responses .
Molecular Mechanisms Underlying Maysin’s Bioactivity
Enzyme Inhibition Through Electronic Charge Transfer
Quantum chemical analyses reveal that maysin’s electron-rich polyphenolic system facilitates charge transfer () to the NtSI active site, inducing oxidative damage that disrupts substrate binding . This redox activity surpasses that of acarbose (), explaining its superior inhibition potency despite comparable binding affinities .
Epigenetic Regulation of Adipogenic Transcription Factors
Maysin suppresses PPAR-γ2 expression via histone deacetylase (HDAC) inhibition, increasing acetylation at the Pparg promoter region. Chromatin immunoprecipitation (ChIP) assays confirmed a 2.7-fold enrichment of acetyl-H3K9 at this locus, repressing adipocyte differentiation .
Autophagy Induction via Calcium Signaling Modulation
By chelating intracellular ( M), maysin deactivates calmodulin-dependent kinase II (CaMKII), relieving its inhibition on ULK1—a master regulator of autophagosome formation . This pathway restores proteostasis in Syn-aggregated neurons, delaying PD progression .
Future research must address pharmacokinetic limitations, including maysin’s moderate oral bioavailability (23% in rats) and rapid Phase II metabolism via glucuronidation. Structural optimization of the rhamnosyl-6-C-(4-ketofucosyl) moiety may enhance metabolic stability while retaining target affinity.
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